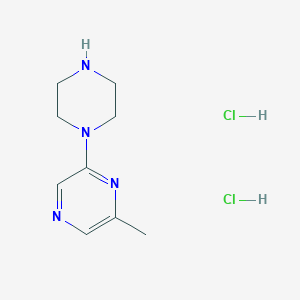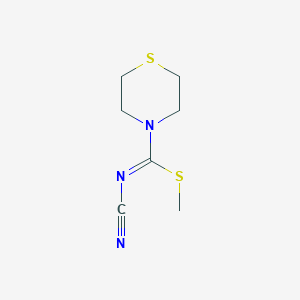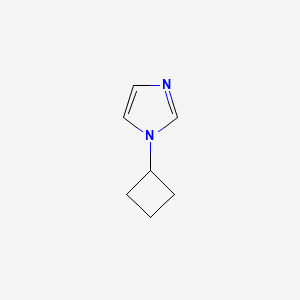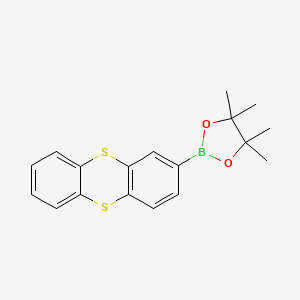![molecular formula C20H20N4O2 B12272142 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N'-phenylethanediamide](/img/structure/B12272142.png)
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N'-phenylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide is a complex organic compound featuring a pyrazole ring, a phenyl group, and an ethanediamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 4-bromoacetophenone to form an intermediate, which is then reacted with phenylethanediamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide
- N-{2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide is unique due to the presence of the 1-methyl-1H-pyrazol-4-yl group, which imparts specific chemical and biological properties.
Propriétés
Formule moléculaire |
C20H20N4O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-N'-phenyloxamide |
InChI |
InChI=1S/C20H20N4O2/c1-24-14-17(13-22-24)16-9-7-15(8-10-16)11-12-21-19(25)20(26)23-18-5-3-2-4-6-18/h2-10,13-14H,11-12H2,1H3,(H,21,25)(H,23,26) |
Clé InChI |
RGEZHMSHFBRAMV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12272064.png)

![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12272071.png)






![3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12272115.png)
![N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12272125.png)

![4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12272135.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine](/img/structure/B12272138.png)
